8-Hydroxy Efavirenz 8-O-β-D-Glucuronide
Description
Properties
CAS No. |
252343-38-7 |
|---|---|
Molecular Formula |
C₂₀H₁₇ClF₃NO₉ |
Molecular Weight |
507.8 |
Synonyms |
(4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-2-oxo-4-(trifluoromethyl)-2H-3,1-benzoxazin-8-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Formation and Biotransformation Pathways of 8 Hydroxy Efavirenz 8 O β D Glucuronide
Primary Oxidation of Efavirenz (B1671121) to 8-Hydroxy Efavirenz
The initial and primary metabolic route for efavirenz is its oxidation to 8-hydroxyefavirenz (B1664214). clinpgx.orgcaymanchem.com This hydroxylation is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, a critical group of enzymes involved in drug metabolism. nih.govresearchgate.net
Multiple CYP isoforms contribute to the 8-hydroxylation of efavirenz, though one enzyme plays a predominant role.
Research has consistently identified Cytochrome P450 2B6 (CYP2B6) as the principal enzyme responsible for catalyzing the formation of 8-hydroxyefavirenz. clinpgx.orgnih.govacs.orgnih.gov This specific metabolic step is the major clearance mechanism for efavirenz. nih.gov The significant role of CYP2B6 makes it a key determinant in the clinical disposition and pharmacokinetic variability of efavirenz. nih.govnih.gov In fact, efavirenz is considered a prototypic substrate for CYP2B6 and is one of the most stereoselective drug substrates identified for this enzyme. nih.gov Genetic variations in the CYP2B6 gene can lead to significant differences in enzyme activity, which in turn affects the rate of 8-hydroxyefavirenz formation. acs.org
Table 1: Cytochrome P450 Isoforms Involved in Efavirenz 8-Hydroxylation
| CYP Isoform | Role in 8-Hydroxylation |
| CYP2B6 | Predominant |
| CYP3A4 | Minor |
| CYP3A5 | Minor |
| CYP1A2 | Minor |
| CYP2A6 | Minor |
Role of Cytochrome P450 Isoforms in Efavirenz Hydroxylation
Glucuronidation of 8-Hydroxy Efavirenz
Following its formation, 8-hydroxyefavirenz undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of 8-hydroxyefavirenz, resulting in the formation of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide. This final product is a major metabolite of efavirenz found excreted in urine. clinpgx.orgmdpi.comclinpgx.org
The glucuronidation of 8-hydroxyefavirenz is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). In vitro studies using recombinant human UGT isoforms have demonstrated that a wide range of these enzymes are capable of conjugating hydroxylated efavirenz metabolites. clinpgx.orgnih.gov Research indicates that almost all tested UGT isoforms are involved in the glucuronidation of 8-hydroxyefavirenz. tandfonline.comnih.govresearchgate.net This broad specificity suggests a high capacity for the detoxification and elimination of this metabolite. Multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, can act on the hydroxylated metabolites of efavirenz. clinpgx.orgnih.gov
Kinetic studies provide insight into the efficiency of the glucuronidation process. While many UGT isoforms can catalyze the reaction, their kinetic parameters can differ. Interestingly, in contrast to the high inter-individual variability observed in the direct N-glucuronidation of the parent efavirenz compound, the formation of glucuronides from its hydroxylated metabolites, including 8-hydroxyefavirenz, shows almost identical activity across different human liver microsome samples. tandfonline.comnih.govresearchgate.net This suggests a more consistent and less variable clearance pathway for 8-hydroxyefavirenz via glucuronidation compared to the direct glucuronidation of efavirenz. tandfonline.comresearchgate.net
Table 2: Summary of Metabolic Pathways
| Step | Parent Compound | Primary Enzyme(s) | Metabolite |
| Oxidation (Hydroxylation) | Efavirenz | CYP2B6 (major), CYP3A4, CYP3A5, CYP1A2, CYP2A6 (minor) | 8-Hydroxy Efavirenz |
| Conjugation (Glucuronidation) | 8-Hydroxy Efavirenz | Multiple UGT Isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) | This compound |
Comparative Glucuronidation Rates Across UGT Isoforms
The glucuronidation of efavirenz's hydroxylated metabolites is a complex process involving multiple UGT isoforms. While the direct N-glucuronidation of the parent efavirenz is specifically catalyzed by UGT2B7, the subsequent glucuronidation of its hydroxy metabolites, including 8-hydroxyefavirenz, involves a broader range of enzymes. nih.govnih.govresearchgate.net Studies using recombinant UGT isoforms have demonstrated that nearly all tested isoforms are capable of catalyzing the glucuronidation of 8-hydroxyefavirenz, 7-hydroxyefavirenz (B1416612), and 8,14-dihydroxyefavirenz (B8820817). nih.govresearchgate.net This suggests a high degree of redundancy in this metabolic pathway.
In contrast to the high inter-individual variability (over 40-fold) observed in the UGT2B7-mediated N-glucuronidation of the parent efavirenz compound, the glucuronidation rates of the three hydroxylated metabolites show almost identical activity across different human liver microsomes. nih.govresearchgate.net This indicates that while the initial direct glucuronidation of efavirenz is highly dependent on the activity of a single enzyme, the clearance of its hydroxylated metabolites is more consistent due to the involvement of multiple UGT isoforms.
Table 1: UGT Isoform Activity in the Glucuronidation of Efavirenz Metabolites
| Metabolite | UGT Isoforms Involved | Notes |
|---|---|---|
| Efavirenz (EFV) | UGT2B7 (major) nih.govnih.gov, UGT1A3, UGT1A8, UGT1A9, UGT1A10 (minor) nih.gov | Catalyzes the formation of Efavirenz-N-glucuronide. |
| 8-Hydroxyefavirenz (8-OH EFV) | Multiple UGT isoforms nih.govresearchgate.net | Activity is relatively consistent across individuals. nih.govresearchgate.net |
| 7-Hydroxyefavirenz (7-OH EFV) | Multiple UGT isoforms nih.govresearchgate.net | Activity is relatively consistent across individuals. nih.govresearchgate.net |
| 8,14-Dihydroxyefavirenz (8,14-diOH EFV) | Multiple UGT isoforms nih.govresearchgate.net | Activity is relatively consistent across individuals. nih.govresearchgate.net |
This table summarizes the involvement of various UGT isoforms in the glucuronidation of efavirenz and its hydroxylated metabolites.
Formation of Other Efavirenz Glucuronide Conjugates (e.g., N-Glucuronide, 7-Hydroxy Efavirenz Glucuronide, 8,14-Dihydroxy Efavirenz Glucuronide)
7-Hydroxy Efavirenz Glucuronide: Efavirenz is also hydroxylated at the 7-position by CYP2A6 to form 7-hydroxyefavirenz. clinpgx.orgnih.gov This metabolite subsequently undergoes glucuronidation to form 7-hydroxyefavirenz glucuronide. researchgate.net As with 8-hydroxyefavirenz, this glucuronidation is carried out by a wide array of UGT isoforms. nih.govresearchgate.net
8,14-Dihydroxy Efavirenz Glucuronide: A secondary metabolite, 8,14-dihydroxyefavirenz, is formed through further hydroxylation of 8-hydroxyefavirenz, a reaction also primarily catalyzed by CYP2B6. clinpgx.orgresearchgate.net This dihydroxylated metabolite is then conjugated with glucuronic acid. researchgate.net The glucuronidation of 8,14-dihydroxyefavirenz also involves multiple UGT isoforms. nih.govresearchgate.net
In Vitro and In Vivo (Non-Human) Models for Metabolite Formation Studies
The complex metabolic pathways of efavirenz have been elucidated through a combination of in vitro and non-human in vivo models. These studies have been crucial in identifying the enzymes involved and the resulting metabolites.
Furthermore, HLM studies have demonstrated significant inter-individual variability in the rate of 8-hydroxyefavirenz formation. clinpgx.org HLM incubations have also been used to characterize the subsequent glucuronidation reactions, confirming the formation of glucuronides from efavirenz and its hydroxylated metabolites. nih.govresearchgate.net For instance, studies using a panel of 17 different HLMs revealed a more than 40-fold variation in the formation of Efavirenz-N-glucuronide, which correlated strongly with UGT2B7 activity. nih.govresearchgate.net
Recent research has highlighted that efavirenz metabolism is not confined to the liver and can also occur within the brain. nih.govnih.gov Studies utilizing brain microsomes from mice, cynomolgus macaques, and humans have demonstrated the capacity of the brain to metabolize efavirenz. nih.govnih.gov In brain microsomes from all three species, the formation of 8-hydroxyefavirenz from efavirenz was observed. nih.gov
These brain-derived in vitro systems also showed the ability to glucuronidate the P450-dependent metabolites. The glucuronidation of both 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz was detected in the brain microsomes of mice, macaques, and humans. nih.govnih.gov A notable species difference was identified in the direct glucuronidation of efavirenz, which was only detected in the brain microsomes of cynomolgus macaques. nih.govnih.gov Proteomic analysis of these microsomes identified the presence of multiple P450 and UGT enzymes, confirming the enzymatic machinery for this local metabolism exists within the brain. nih.gov
Table 2: Efavirenz Metabolism in Brain Microsomes Across Species
| Metabolic Reaction | Mouse | Cynomolgus Macaque | Human |
|---|---|---|---|
| Formation of 8-Hydroxyefavirenz | Yes | Yes | Yes |
| Glucuronidation of 8-Hydroxyefavirenz | Yes | Yes | Yes |
| Glucuronidation of 8,14-Dihydroxyefavirenz | Yes | Yes | Yes |
| Direct Glucuronidation of Efavirenz | No | Yes | No |
This table summarizes the observed metabolic capabilities of brain microsomes from three different species as reported in scientific literature. nih.govnih.gov
To further dissect the biotransformation of efavirenz within the brain's complex cellular environment, studies have been conducted on primary neural cells from mice. nih.govnih.gov These investigations have revealed a distinct cell-type specific pattern of metabolism.
When primary cultures of microglia, astrocytes, cortical neurons, and striatal neurons were incubated with efavirenz, only the microglial cells demonstrated the ability to metabolize the parent drug, exclusively forming 8-hydroxyefavirenz. nih.gov In contrast, cortical neurons and astrocytes did not show any metabolic activity towards efavirenz itself. nih.gov
However, when these cells were treated with the P450-dependent metabolites, a different pattern emerged. Both cortical neurons and astrocytes were capable of glucuronidating 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz. nih.govnih.gov This indicates a clear division of labor in the metabolic pathway within the neural system: microglia are responsible for the initial oxidative step, while cortical neurons and astrocytes handle the subsequent conjugation step. nih.gov
Enzymology and Molecular Regulation of 8 Hydroxy Efavirenz 8 O β D Glucuronide Formation
Detailed Enzymatic Mechanisms of Efavirenz (B1671121) Hydroxylation
The primary and rate-limiting step in the clearance of efavirenz is its oxidative hydroxylation. This reaction introduces a hydroxyl group onto the molecule, creating a site for subsequent phase II conjugation.
The catalytic activity of CYP2B6 towards efavirenz exhibits atypical, sigmoidal kinetics, suggesting cooperative binding within the enzyme's active site. johnshopkins.edu Research has shown a significant stereoselectivity, with CYP2B6 metabolizing the S-enantiomer of efavirenz at rates approximately 10 to 14 times higher than the R-enantiomer. nih.govnih.gov The formation of 8-hydroxyefavirenz (B1664214) is maximal at substrate concentrations between 20-40 μM; at higher concentrations, substrate inhibition has been observed. nih.gov
| Kinetic Model | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Hill Coefficient (n) | Source |
|---|---|---|---|---|
| Sigmoidal | ~20.2 | ~140 | ~1.5 | johnshopkins.edu |
While CYP2B6 is the dominant enzyme, other CYP isoforms contribute to a lesser extent to the hydroxylation of efavirenz. CYP2A6 is the primary catalyst for the formation of 7-hydroxyefavirenz (B1416612), a minor metabolic pathway, but it also appears to contribute to 8-hydroxylation. nih.govnih.govclinpgx.org The contribution of CYP2A6 may become more significant when CYP2B6 activity is diminished. nih.gov Other isoforms, including CYP3A4, CYP3A5, and CYP1A2, have demonstrated a marginal capacity to form 8-hydroxyefavirenz in vitro, but their in vivo contribution is considered minimal. nih.govpharmgkb.org
Detailed Enzymatic Mechanisms of Glucuronide Conjugation
Following hydroxylation, 8-hydroxyefavirenz undergoes a phase II conjugation reaction, where glucuronic acid is attached to the hydroxyl group. This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion from the body, predominantly in the urine. pharmgkb.org
The glucuronidation of 8-hydroxyefavirenz is not dependent on a single enzyme but is catalyzed by a broad range of UGT isoforms. researchgate.net Research using recombinant human UGTs has identified that members of both the UGT1A and UGT2B subfamilies are capable of conjugating 8-hydroxyefavirenz. nih.gov Specifically, UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 have all been shown to have catalytic activity towards this substrate. pharmgkb.orgnih.gov This broad substrate acceptance by multiple UGTs suggests a robust and efficient pathway for the detoxification and elimination of this primary metabolite. researchgate.netnih.gov In contrast, the direct glucuronidation of the parent drug, efavirenz, to form efavirenz-N-glucuronide, is almost exclusively catalyzed by UGT2B7. researchgate.netnih.govnih.gov
| UGT Subfamily | Specific Isoform | Source |
|---|---|---|
| UGT1A | UGT1A1 | pharmgkb.orgnih.gov |
| UGT1A3 | pharmgkb.orgnih.gov | |
| UGT1A7 | pharmgkb.orgnih.gov | |
| UGT1A8 | pharmgkb.orgnih.gov | |
| UGT1A9 | pharmgkb.orgnih.gov | |
| UGT1A10 | pharmgkb.orgnih.gov | |
| UGT2B | UGT2B7 | pharmgkb.orgnih.gov |
A remarkable finding in the study of efavirenz metabolism is the difference in variability between its phase I and phase II metabolic steps. The initial 8-hydroxylation step shows considerable inter-individual variability. tandfonline.com However, the subsequent glucuronidation of the hydroxylated metabolites demonstrates markedly less variation. In a study involving a panel of 17 different human liver microsomes, the formation of 8-hydroxyefavirenz glucuronide showed "almost identical activity" across the samples. researchgate.netresearchgate.net This contrasts sharply with the direct N-glucuronidation of the parent efavirenz, which exhibited over a 40-fold inter-individual variability in the same set of samples. researchgate.net This suggests that while the rate of efavirenz clearance is highly variable between individuals, the subsequent glucuronidation of its primary metabolite, 8-hydroxyefavirenz, is a consistent and uniform process.
Genetic Factors Influencing Enzyme Activity and Metabolite Disposition in Research Models
Genetic polymorphisms in the genes encoding metabolizing enzymes are a major source of inter-individual variability in drug disposition.
For the initial hydroxylation step, the CYP2B6 gene is highly polymorphic, and several variants have been shown to significantly impact enzyme function. nih.govnih.gov The CYP2B66 allele, which includes the 516G>T and 785A>G single nucleotide polymorphisms (SNPs), is a well-established loss-of-function variant. nih.govtandfonline.com Individuals carrying this allele exhibit markedly decreased CYP2B6 expression and activity, leading to a reduced rate of efavirenz 8-hydroxylation. tandfonline.com Similarly, the 983T>C polymorphism (found in CYP2B616 and CYP2B618) also results in diminished or inactive enzymes. nih.govnih.gov Conversely, some variants, like CYP2B64, have been associated with increased activity compared to the wild-type enzyme. nih.gov
| CYP2B6 Allele | Key Polymorphism(s) | Effect on Catalytic Activity | Source |
|---|---|---|---|
| CYP2B6.1 (Wild-type) | Reference | Normal Activity | nih.govnih.gov |
| CYP2B6.4 | 785A>G | Increased Activity | nih.govnih.gov |
| CYP2B6.6 | 516G>T, 785A>G | Diminished Activity | nih.govnih.govtandfonline.com |
| CYP2B6.9 | 516G>T | Diminished Activity | nih.govnih.gov |
| CYP2B6.16 | 983T>C | Minimal/No Activity | nih.govnih.gov |
| CYP2B6.18 | 516G>T, 983T>C | Minimal/No Activity | nih.govnih.gov |
Pharmacogenetic Variability in Cytochrome P450 Genes Affecting Efavirenz Metabolism
The primary step in the pathway leading to 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is the 8-hydroxylation of efavirenz, a reaction predominantly catalyzed by the Cytochrome P450 2B6 (CYP2B6) enzyme. pharmgkb.orgnih.gov Minor contributions to this metabolic step are also made by CYP2A6, CYP3A4, and CYP3A5. pharmgkb.org The gene encoding CYP2B6 is highly polymorphic, and these genetic variations are major determinants of efavirenz's clinical disposition. nih.gov
Numerous studies have demonstrated that single nucleotide polymorphisms (SNPs) in the CYP2B6 gene can lead to altered enzyme activity, thereby affecting the formation rate of 8-hydroxyefavirenz. For instance, the CYP2B6 *6 allele, which is characterized by the 516G>T and 785A>G polymorphisms, is associated with decreased enzyme expression and activity. iu.edu This leads to a reduced rate of efavirenz 8-hydroxylation, resulting in higher plasma concentrations of the parent drug. iu.edu
In vitro studies using human liver microsomes have shown a significant correlation between the formation rate of 8-hydroxyefavirenz and CYP2B6 protein levels and activity. iu.edu Furthermore, research on expressed CYP2B6 variants has provided a mechanistic basis for these clinical observations, showing that polymorphisms like 516G>T (CYP2B66) and 983T>C (CYP2B616 and CYP2B618) result in diminished or loss-of-function for efavirenz 8-hydroxylation. nih.gov
The following table summarizes the impact of key CYP2B6 genotypes on the metabolism of efavirenz to its 8-hydroxy metabolite.
Table 1: Influence of CYP2B6 Genotypes on Efavirenz 8-Hydroxylation
| CYP2B6 Genotype | Effect on Enzyme Activity | Impact on 8-Hydroxyefavirenz Formation | Reference |
|---|---|---|---|
| 1/1 (Wild-type) | Normal | Normal rate of formation | iu.edu |
| 6/6 | Decreased | Significantly reduced rate of formation | iu.edu |
| 1/6 | Intermediate | Reduced rate of formation | iu.edu |
| *16 and *18 variants | Minimal activity | Loss-of-function, minimal formation | nih.gov |
Pharmacogenetic Variability in UDP-Glucuronosyltransferase Genes Affecting Metabolite Conjugation
Following its formation, 8-hydroxyefavirenz undergoes conjugation with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While the direct N-glucuronidation of the parent drug, efavirenz, is primarily mediated by UGT2B7, the glucuronidation of its hydroxylated metabolites involves a broader range of UGT isoforms. researchgate.netnih.gov
Research indicates that almost all tested UGT isoforms, including members of the UGT1A and UGT2B families, are capable of glucuronidating the hydroxy metabolites of efavirenz, although their relative contributions remain to be fully elucidated. researchgate.net This broad specificity suggests a degree of redundancy in the detoxification pathway of 8-hydroxyefavirenz.
Enzyme Inhibition and Induction Studies Related to Glucuronidation (in vitro/preclinical)
The enzymatic pathways leading to the formation of this compound are also subject to modulation by enzyme inhibitors and inducers.
Competitive Inhibition of UGTs by Efavirenz and its Metabolites
In vitro studies have demonstrated that efavirenz itself can act as a competitive inhibitor of various UGT enzymes. This is particularly relevant as efavirenz and its metabolites are present simultaneously in the body. Efavirenz has been shown to be a potent competitive inhibitor of UGT2B7-mediated glucuronidation of other substrates, such as zidovudine (B1683550) (AZT). nih.gov The inhibition constant (Ki) for efavirenz on AZT glucuronidation has been reported to be approximately 17 µM. nih.gov
While there is extensive data on the inhibitory effects of the parent drug, efavirenz, on UGT enzymes, specific in vitro studies detailing the competitive inhibition of UGTs by the 8-hydroxyefavirenz metabolite are less common in the available literature. One study did investigate the inhibitory potential of 8-hydroxyefavirenz on CYP1A2, showing a moderate inhibition of approximately 20% at a concentration of 10 µM. nih.gov However, comprehensive data, including Ki values for the inhibition of various UGT isoforms by 8-hydroxyefavirenz, is needed to fully understand the potential for auto-inhibition within the metabolic pathway of efavirenz.
The following table presents a summary of the known inhibitory effects of efavirenz on UGT enzymes based on in vitro studies.
Table 2: In Vitro Inhibition of UGT Enzymes by Efavirenz
| UGT Isoform | Substrate Used in Study | Inhibition by Efavirenz (Ki value) | Reference |
|---|---|---|---|
| UGT2B7 | Zidovudine (AZT) | ~17 µM (Competitive) | nih.gov |
| UGT1A1 | 17β-estradiol | 40.3 µM (Noncompetitive) | pharmgkb.org |
| UGT1A4 | Trifluoperazine | 2.0 µM (Competitive) | pharmgkb.org |
| UGT1A9 | Propofol | 9.4 µM (Competitive) | pharmgkb.org |
Table of Compounds
Analytical and Bioanalytical Methodologies for Research on 8 Hydroxy Efavirenz 8 O β D Glucuronide
Advanced Chromatographic Techniques for Metabolite Separation and Quantification
Advanced chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 8-Hydroxy Efavirenz (B1671121) 8-O-β-D-Glucuronide, offering high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
A novel, simple, sensitive, specific, and rapid reverse-phase LC-MS/MS method has been established for the ultra-trace analysis of efavirenz-related compounds, including 8-hydroxy efavirenz. semanticscholar.org While this method focused on the aglycone, similar principles are applied to the analysis of the glucuronidated metabolite. For the analysis of glucuronide conjugates, specific multiple reaction monitoring (MRM) transitions are developed. For instance, in the analysis of efavirenz-N-glucuronide, a precursor-to-product ion transition of m/z 489.7 → 314.1 was used for quantification in negative ion mode. nih.gov A similar approach would be employed for this compound, with a specific MRM transition established based on its molecular weight and fragmentation pattern.
The development of a versatile and sensitive LC-MS/MS assay for efavirenz in various biological matrices, including plasma and brain tissue, highlights the adaptability of this technique for metabolite quantification. nih.gov Such methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation and mass spectrometric detection. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Metabolite Analysis This table is a composite representation based on typical methodologies and may not reflect a single specific study.
| Parameter | Condition |
| Chromatography | |
| Column | Hypersil C18 (5 µm, 250x4.6 mm) semanticscholar.org |
| Mobile Phase | Gradient elution with 0.01 M ammonium acetate buffer and methanol semanticscholar.org |
| Flow Rate | 1 ml/min semanticscholar.org |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition (Efavirenz-N-Glucuronide) | m/z 489.7 → 314.1 (Negative Ion Mode) nih.gov |
Ultra high-performance liquid chromatography-high-resolution mass spectrometry (uHPLC-HRMS) is instrumental in the comprehensive profiling of efavirenz metabolites. This technique provides high-resolution mass data, enabling the accurate identification and differentiation of various metabolites in complex biological samples.
Studies have utilized uHPLC-HRMS to investigate the metabolism of efavirenz in various in vitro systems. For instance, the formation of 8-hydroxyefavirenz (B1664214) and its subsequent glucuronidation to this compound have been observed in brain microsomes from different species using this technique. clinpgx.org The high resolving power of HRMS allows for the determination of the elemental composition of the metabolites, aiding in their structural elucidation.
The application of uHPLC-HRMS extends to the identification of a wide range of microbial-derived phenolic catabolites in human bioavailability studies, demonstrating its utility in complex metabolite profiling. ulster.ac.uk This capability is crucial for understanding the complete metabolic fate of efavirenz and its primary metabolites.
Application of Stable Isotope Labeled Standards in Quantitative Metabolism Studies
The use of stable isotope-labeled (SIL) internal standards is a critical component of quantitative bioanalytical methods, ensuring high precision and accuracy. medchemexpress.com In the context of this compound research, SIL analogues of efavirenz, such as efavirenz-d4, efavirenz-d5, and efavirenz-¹³C₆, serve as invaluable tools. medchemexpress.compubcompare.aimedchemexpress.com
These SIL internal standards are introduced into the biological samples prior to extraction and analysis. They co-elute with the analyte of interest and are detected by the mass spectrometer at a different mass-to-charge ratio. By calculating the peak area ratio of the analyte to the SIL internal standard, variations in sample preparation, injection volume, and instrument response can be effectively compensated for, leading to more reliable quantitative data. For example, ¹³C₆-efavirenz has been successfully used as an internal standard to minimize matrix effects in the LC-MS/MS quantification of efavirenz in human plasma. nih.gov
While the direct synthesis of SIL this compound can be challenging, the use of a SIL parent drug (efavirenz) as an internal standard is a widely accepted and validated approach in metabolite quantification. In a study identifying efavirenz metabolites, efavirenz-d4 was used as an internal standard in the uHPLC-HRMS analysis.
Enzymatic Hydrolysis with β-Glucuronidase for Total Metabolite Concentration Determination in Research Matrices
To determine the total concentration of 8-hydroxy efavirenz (both the free form and the glucuronide conjugate), enzymatic hydrolysis using β-glucuronidase is a common and effective strategy. covachem.com This enzyme cleaves the glucuronic acid moiety from the metabolite, converting this compound back to 8-hydroxy efavirenz.
The sample is typically incubated with β-glucuronidase under optimized conditions of pH, temperature, and time to ensure complete hydrolysis. kurabiotech.com Following hydrolysis, the total concentration of the aglycone (8-hydroxy efavirenz) can be quantified using methods like LC-MS/MS. The concentration of the glucuronide can then be inferred by subtracting the concentration of the free metabolite in an unhydrolyzed sample from the total concentration in the hydrolyzed sample.
The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase and the specific reaction conditions. kurabiotech.com Therefore, it is crucial to optimize and validate the hydrolysis procedure for the specific matrix and analyte being investigated.
Table 2: Typical Conditions for Enzymatic Hydrolysis with β-Glucuronidase
| Parameter | Condition |
| Enzyme | β-Glucuronidase (e.g., from E. coli, Abalone) kurabiotech.comunitedchem.com |
| pH | Typically between 4.5 and 6.8 kurabiotech.comunitedchem.com |
| Temperature | Room temperature to 70°C unitedchem.com |
| Incubation Time | 15 minutes to overnight unitedchem.com |
Method Development and Validation for In Vitro and Preclinical Samples
The development and validation of bioanalytical methods are essential to ensure the reliability and reproducibility of the data generated in in vitro and preclinical studies. ofnisystems.com The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). semanticscholar.orgscielo.br
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
For example, a validated LC-MS/MS method for efavirenz in plasma demonstrated linearity from 1.9 to 500 ng/ml, with accuracy and precision ranging between 93.7-99.5% and 1.5-5.6%, respectively. nih.gov Similar validation parameters would be established for a method intended for the quantification of this compound.
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99 semanticscholar.org |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ) scielo.br |
| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) scielo.br |
| Recovery | The efficiency of the sample extraction process. | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Preclinical and Mechanistic Investigations of 8 Hydroxy Efavirenz 8 O β D Glucuronide Biological Activity
Assessment of Pharmacological Activity in Target Systems (e.g., HIV-1 inhibition)
The primary pharmacological target of the parent drug, efavirenz (B1671121), is the reverse transcriptase of HIV-1. nih.govyoutube.com However, preclinical investigations have demonstrated that the hydroxylated metabolites of efavirenz, including its major oxidative metabolite 8-hydroxyefavirenz (B1664214), are essentially inactive against the HIV-1 virus. drugbank.commdpi.commdpi.com The process of glucuronidation, which attaches a large polar glucuronic acid moiety to the metabolite, generally serves to increase water solubility and facilitate excretion, further reducing or eliminating any residual pharmacological activity. Consequently, 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is considered to be inactive against HIV-1. drugbank.commdpi.com
Investigation of Biological Interactions at Cellular and Subcellular Levels
While the glucuronide metabolite is inactive at the primary drug target, research has focused on its potential for off-target biological interactions, particularly in the central nervous system (CNS), where adverse effects of efavirenz have been a concern. Much of this investigation has centered on its immediate precursor, 8-hydroxyefavirenz (8-OH-EFV), due to its own significant biological activity.
Direct studies on the neurotoxic effects of this compound are limited. However, extensive research into its precursor, 8-OH-EFV, provides a critical foundation for understanding its potential impact. In vitro studies using primary neuronal cultures have identified 8-OH-EFV as a potent neurotoxin, significantly more so than the parent drug efavirenz. johnshopkins.edunih.gov
Key findings from studies on 8-hydroxyefavirenz in neuronal cultures include:
Dendritic Spine Damage: 8-OH-EFV was found to be at least an order of magnitude more toxic than efavirenz, causing considerable damage to dendritic spines in primary neurons at concentrations as low as 10 nM. johnshopkins.edunih.gov
Apoptosis: In rat primary hippocampal neurons, 8-OH-EFV induces apoptosis at a concentration of 0.01 μM (10 nM). caymanchem.com
| Compound | Observed Effect | Effective Concentration | Cell Model | Source |
|---|---|---|---|---|
| 8-Hydroxyefavirenz | Dendritic Spine Damage | 10 nM | Primary Neurons | johnshopkins.edunih.gov |
| 8-Hydroxyefavirenz | Apoptosis | 0.01 µM (10 nM) | Rat Primary Hippocampal Neurons | caymanchem.com |
| Efavirenz | Dendritic Spine Damage | 100 nM | Primary Neurons | nih.gov |
Crucially, the glucuronidated and sulfated conjugates of 8-OH-EFV have been detected in human cerebrospinal fluid (CSF), often at concentrations 2- to 9-fold higher than the 8-OH-EFV precursor. infekt.ch While this demonstrates that this compound can cross into the CNS, its direct contribution to neurotoxicity remains an area for further investigation. infekt.ch The brain possesses metabolic capabilities, with studies showing that brain microsomes can form 8-hydroxyefavirenz glucuronide. nih.govnih.gov
Mechanistic studies have sought to understand the cellular pathways disrupted by efavirenz metabolites. Again, research has primarily focused on the more active 8-hydroxyefavirenz precursor.
Neuronal Calcium Flux: In primary neurons, 8-OH-EFV was found to evoke a flux of calcium, a response mediated primarily by L-type voltage-operated calcium channels (VOCCs). johnshopkins.edunih.gov Blocking these channels with antagonists like nifedipine (B1678770) protected dendritic spines from the damage induced by 8-OH-EFV. johnshopkins.edunih.gov
Astrocyte Metabolism: In cultured rat astrocytes, 8-OH-EFV stimulates the glycolytic flux in a time- and concentration-dependent manner, with a maximal effect observed at a concentration of 10 μM. nih.gov This suggests an alteration of the energy metabolism in these crucial glial cells. The stimulation of glycolysis was not caused by direct inhibition of mitochondrial respiration at this concentration. nih.govresearchgate.net
Cell-Type Specific Metabolism: In vitro models using primary neural cells have revealed cell-type-specific metabolism. Microglia were the only neural cell type tested that metabolized efavirenz to 8-OH-EFV. nih.gov Subsequently, cortical neurons and astrocytes were shown to be capable of glucuronidating the 8-OH-EFV, forming this compound. nih.gov This indicates a metabolic pathway within the brain where one cell type produces a neurotoxic metabolite, and other cell types then detoxify it through glucuronidation.
| Compound | Cellular Response | Mechanism/Effect | Cell Model | Source |
|---|---|---|---|---|
| 8-Hydroxyefavirenz | Increased Intracellular Calcium | Mediated by L-type voltage-operated calcium channels (VOCCs) | Primary Neurons | johnshopkins.edunih.gov |
| 8-Hydroxyefavirenz | Stimulation of Glycolytic Flux | Maximal effect at 10 µM | Cultured Rat Astrocytes | nih.gov |
| Efavirenz | Metabolized to 8-Hydroxyefavirenz | - | Microglia | nih.gov |
| 8-Hydroxyefavirenz | Glucuronidation | Formation of this compound | Cortical Neurons, Astrocytes | nih.gov |
Role as a Major Excreted Metabolite in Non-Human Species
Studies in animal models have been essential for characterizing the metabolic fate of efavirenz. In bile duct-cannulated rats receiving efavirenz, the N-glucuronide of the parent drug was a major metabolite in urine and bile at early time points after a single dose. nih.gov However, upon multiple dosing, this compound (8-OH-EFV-G) became the predominant metabolite, highlighting its importance in the clearance of efavirenz after steady-state is achieved. nih.gov Furthermore, in vitro studies using brain microsomes from mice and cynomolgus macaques demonstrated the capacity of the brain in these species to produce 8-hydroxyefavirenz glucuronide. nih.govnih.gov
Significance in Preclinical Drug Development and Disposition Research
The formation of this compound is a critical step in the disposition and clearance of efavirenz. The primary route of efavirenz clearance is through oxidation to 8-hydroxyefavirenz, which is then rapidly conjugated, primarily via glucuronidation. nih.govclinpgx.org Understanding this pathway is vital in preclinical drug development for several reasons:
Assessing Metabolite-Mediated Toxicity: The discovery that the precursor, 8-hydroxyefavirenz, is a potent neurotoxin underscores the importance of evaluating metabolite activity during preclinical assessment. johnshopkins.edunih.govinfekt.ch
Central Nervous System Disposition: The confirmation that this compound is present in the CSF, and can be formed locally within the brain, makes it a significant compound of interest in disposition research. infekt.chnih.gov Its role, whether as a benign, detoxified product or a contributor to neurocognitive side effects, is a key question for preclinical and clinical research. The development of novel preclinical in vitro models that are more relevant to human physiology is considered crucial to better understand the tissue distribution and potential effects of such metabolites. nih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Comprehensive UGT Isoform Contribution Networks
The formation of 8-Hydroxy Efavirenz (B1671121) 8-O-β-D-Glucuronide is a result of Phase II metabolism, specifically glucuronidation of the primary metabolite, 8-hydroxyefavirenz (B1664214). drugbank.comnih.gov While it is known that this conjugation step is crucial for the excretion of efavirenz, the precise network of UDP-glucuronosyltransferase (UGT) isoforms responsible is not fully delineated. pharmgkb.orgclinpgx.org
In vitro studies have demonstrated that a wide array of UGT isoforms can catalyze the glucuronidation of efavirenz's hydroxylated metabolites. pharmgkb.orgclinpgx.org Research has identified that multiple UGTs, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, are capable of acting on these metabolites. pharmgkb.orgclinpgx.org One study, in particular, found that almost all tested UGT isoforms were involved in the glucuronidation of 8-hydroxyefavirenz, as well as 7-hydroxyefavirenz (B1416612) and 8,14-dihydroxyefavirenz (B8820817). researchgate.net
A key finding is that, unlike the direct N-glucuronidation of the parent drug efavirenz which shows significant inter-individual variability and is primarily catalyzed by UGT2B7, the formation of glucuronides from its hydroxy metabolites, including 8-hydroxyefavirenz, does not exhibit such wide variation among human liver microsome samples. clinpgx.orgresearchgate.netnih.govnih.gov This suggests a redundant or overlapping network of UGT isoforms contributing to this specific metabolic step. researchgate.net
Future research must focus on quantifying the relative contributions of each specific UGT isoform to the formation of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide in vivo. This will require advanced methodologies to dissect the complex interplay and potential compensatory roles of different UGTs. A clearer understanding of this network is essential for predicting potential drug-drug interactions and understanding inter-individual differences in efavirenz metabolism that are not explained by CYP2B6 genetics alone. iu.edu
Table 1: UGT Isoforms Implicated in the Glucuronidation of Efavirenz Hydroxy Metabolites
| UGT Isoform | Catalytic Activity Observed | Reference |
|---|---|---|
| UGT1A1 | Yes | pharmgkb.orgclinpgx.org |
| UGT1A3 | Yes | pharmgkb.orgclinpgx.org |
| UGT1A7 | Yes | pharmgkb.orgclinpgx.org |
| UGT1A8 | Yes | pharmgkb.orgclinpgx.org |
| UGT1A9 | Yes | pharmgkb.orgclinpgx.org |
| UGT1A10 | Yes | pharmgkb.orgclinpgx.org |
Advanced Modeling of Metabolite Kinetics and Disposition in Complex Biological Systems
Physiologically based pharmacokinetic (PBPK) modeling represents a powerful tool for understanding the complex journey of drugs and their metabolites through the body. researchgate.net Several pharmacokinetic models have been developed to describe the disposition of efavirenz and its primary metabolites. asm.orgpurdue.edu For instance, a population pharmacokinetic model was successfully developed to characterize the kinetics of both efavirenz and 8-hydroxyefavirenz in plasma and peripheral blood mononuclear cells (PBMCs). asm.org This model revealed that both compounds accumulate to higher concentrations in PBMCs than in plasma. asm.org Another model characterized the disposition of efavirenz and its two major metabolites, 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz, using a two-compartment model for the former. purdue.edu
Future research should expand upon these models to specifically incorporate the kinetics of this compound. Advanced models should aim to:
Integrate the comprehensive UGT isoform contribution data (as elucidated in section 6.1) to create more mechanistic models.
Utilize in vitro-to-in vivo extrapolation (IVIVE) to improve the prediction of human clearance and metabolite exposure from preclinical data. nih.govresearchgate.net
Simulate the impact of genetic polymorphisms in UGT enzymes on the plasma and tissue concentrations of the glucuronide metabolite.
Model the distribution of this compound into various tissues, which is crucial for understanding its potential for local effects or accumulation.
Developing such sophisticated, pharmacogenetics-guided PBPK models will be invaluable for predicting metabolite kinetics in diverse patient populations and under various clinical scenarios, ultimately aiding in the optimization of therapy. researchgate.netasm.org
Investigation of Tissue-Specific Glucuronidation Processes Beyond Liver and Brain
While the liver is the primary site of drug metabolism, the glucuronidation of drug metabolites can occur in various extrahepatic tissues, potentially influencing local drug efficacy and toxicity. nih.govnih.govnih.gov Research has already begun to explore the metabolism of efavirenz within the central nervous system. A key study demonstrated that the glucuronidation of 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz occurs in brain microsomes from humans, mice, and macaques. nih.gov This study further revealed that within the brain, this metabolic process is cell-type specific, occurring in cortical neurons and astrocytes, but not microglia. nih.gov
This highlights the importance of local metabolism. The formation of this compound within the brain could play a role in neurotoxicity or affect the local concentration of the parent drug. nih.gov
Future investigations should systematically explore the capacity of other tissues to form this compound. Tissues of particular interest include:
The gastrointestinal tract
Kidneys
Lungs
Placenta
Understanding the extent and variability of glucuronidation in these tissues is critical. It could reveal tissue-specific mechanisms of detoxification or, conversely, sites of unexpected metabolite accumulation. This knowledge is essential for a complete understanding of the metabolite's disposition and its potential physiological or toxicological consequences throughout the body.
Development of Novel Preclinical Models for Predictive Metabolite Research
The accuracy of preclinical models is paramount for predicting human drug metabolism and disposition. researchgate.net Traditional models, including 2D cell cultures and animal studies, often have limitations in perfectly replicating human physiology. mdpi.compharmafeatures.com The development and application of novel preclinical models offer a significant opportunity to advance the study of metabolites like this compound.
Future research should leverage these advanced models to specifically investigate the formation and effects of this metabolite:
Humanized Chimeric Mouse Models: The use of mice with humanized livers can provide a more accurate in vivo platform for studying human-specific metabolic pathways and drug-drug interactions related to this compound. nih.gov
Organ-on-a-Chip Technology: These microphysiological systems can model the function of human organs, such as the liver, with high fidelity. pharmafeatures.com A "liver-on-a-chip" could be used to precisely study the UGT-mediated formation of the glucuronide metabolite, while multi-organ chips could investigate its distribution and effects on downstream tissues. mdpi.comnih.gov
3D Organoids: Organoids, which are three-dimensional cell cultures that mimic the architecture and function of an organ, provide a more physiologically relevant in vitro system than traditional cell lines. pharmafeatures.com Liver organoids could be used to study the intricate network of UGTs involved in glucuronidation, while brain organoids could further elucidate the mechanisms and consequences of its formation in neural tissue.
By employing these state-of-the-art preclinical models, researchers can generate more predictive data on the metabolism, transport, and potential activity of this compound, bridging the gap between in vitro findings and clinical outcomes. mdpi.compharmafeatures.com
Q & A
Q. What analytical methods are recommended for quantifying 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide in biological matrices?
A validated HPLC method using a C18 or biphenyl column (e.g., Agilent 1260 system) with a variable wavelength detector is effective. Chromatographic separation achieves retention times of ~8.75 min for efavirenz (EFV) and ~9.33 min for 8-hydroxy efavirenz (E8H). Calibration curves show linearity (R² = 0.999) between 2.5–150 μM, with detection limits of 29.49 μM for E8H. Method validation should include precision, accuracy, and matrix effect assessments .
Q. How is this compound synthesized in vitro?
The metabolite is formed via hepatic CYP2B6-mediated hydroxylation of EFV at the 8-position, followed by UDP-glucuronosyltransferase (UGT)-catalyzed conjugation with glucuronic acid. In vitro systems (e.g., human liver microsomes) require optimization of cofactors (NADPH for CYP2B6, UDPGA for UGTs) and pH (7.4). Reaction yields depend on enzyme activity and substrate concentration. Purification typically employs solid-phase extraction or preparative chromatography .
Q. What are the primary challenges in isolating this compound from plasma or urine?
Key challenges include:
- Matrix Interference: Co-elution with endogenous compounds (e.g., sulfate conjugates). Use of tandem mass spectrometry (LC-MS/MS) improves specificity.
- Instability: Glucuronides may hydrolyze under acidic conditions. Stabilize samples with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone).
- Low Abundance: Enrichment via immunoaffinity columns or protein precipitation optimizes detection .
Advanced Research Questions
Q. How do CYP2B6 genetic polymorphisms influence the pharmacokinetics of this compound?
CYP2B6*6 (516G>T and 983T>C) variants reduce enzyme activity, leading to elevated EFV plasma levels and decreased E8H formation. This polymorphism correlates with neurotoxicity risk due to reduced glucuronidation efficiency. Studies should genotype cohorts and compare metabolite ratios (E8H/EFV) using mass spectrometry. Population pharmacokinetic models can quantify variability in metabolic clearance .
Q. What mechanisms underlie the neurotoxic effects associated with this compound?
E8H penetrates the blood-brain barrier and induces mitochondrial dysfunction via inhibition of complex I in neuronal cells. In vitro models (e.g., SH-SY5Y neuroblastoma cells) show dose-dependent ROS generation and apoptosis. Mechanistic studies should measure ATP depletion, caspase-3 activation, and glutathione levels. Co-administration with antioxidants (e.g., N-acetylcysteine) may mitigate toxicity .
Q. How can contradictory data on metabolite activity be resolved in EFV metabolism studies?
Discrepancies often arise from:
- Analytical Variability: Cross-reactivity in immunoassays vs. specificity of LC-MS/MS.
- Species Differences: Rodent vs. human UGT/CYP expression profiles.
- Experimental Design: Static vs. dynamic (perfused) in vitro systems.
Resolution requires standardized protocols (e.g., FDA guidance on metabolite identification) and cross-laboratory validation .
Q. What advanced techniques are used to study the stereochemistry of 8-O-glucuronidation?
Chiral chromatography (e.g., Chiralpak IA column) or nuclear magnetic resonance (NMR) spectroscopy can resolve β-D-glucuronide stereoisomers. Stable isotope-labeled tracers (e.g., ¹³C-glucuronic acid) aid in tracking conjugation sites. Molecular docking simulations with UGT1A1/1A3 crystal structures predict regioselectivity .
Methodological Tables
Q. Table 1. Optimized HPLC Conditions for EFV and Metabolites
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
